![molecular formula C17H14BrNO2S B3197217 4-bromo-3-methyl-N-naphthalen-1-ylbenzenesulfonamide CAS No. 1004206-17-0](/img/structure/B3197217.png)
4-bromo-3-methyl-N-naphthalen-1-ylbenzenesulfonamide
Overview
Description
4-bromo-3-methyl-N-naphthalen-1-ylbenzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is widely used in scientific research for its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-N-naphthalen-1-ylbenzenesulfonamide involves the binding of the compound to the active site of the enzyme or protein. This binding prevents the normal functioning of the enzyme, leading to a decrease in its activity. In the case of carbonic anhydrase, inhibition of the enzyme leads to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
The use of 4-bromo-3-methyl-N-naphthalen-1-ylbenzenesulfonamide in scientific research has led to the discovery of several biochemical and physiological effects. The compound has been shown to have anti-tumor activity, as well as anti-inflammatory and anti-angiogenic effects. It has also been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-3-methyl-N-naphthalen-1-ylbenzenesulfonamide in lab experiments is its specificity for certain enzymes and proteins. This specificity allows researchers to study the function of these enzymes and proteins in a more targeted manner. However, one of the limitations of using the compound is its potential toxicity, which can affect the results of the experiment.
Future Directions
There are several future directions for the use of 4-bromo-3-methyl-N-naphthalen-1-ylbenzenesulfonamide in scientific research. One area of interest is the development of new inhibitors for carbonic anhydrase and other enzymes. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of various diseases. Additionally, the development of new synthesis methods for the compound could lead to more efficient and cost-effective production.
Scientific Research Applications
4-bromo-3-methyl-N-naphthalen-1-ylbenzenesulfonamide is widely used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It is commonly used as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. The compound has also been shown to inhibit the activity of other enzymes such as proteases and kinases.
properties
IUPAC Name |
4-bromo-3-methyl-N-naphthalen-1-ylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S/c1-12-11-14(9-10-16(12)18)22(20,21)19-17-8-4-6-13-5-2-3-7-15(13)17/h2-11,19H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYGIVCAZUIRBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.